

## Application Notes and Protocols for PF-04628935 Research in Obesity Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-04628935 |           |
| Cat. No.:            | B609930     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of various animal models in the study of **PF-04628935**, a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), for obesity research. The following sections outline the mechanism of action, experimental designs, and specific methodologies for conducting preclinical efficacy studies.

# Mechanism of Action of PF-04628935 (DGAT1 Inhibition)

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final step in triglyceride synthesis.[1] In the context of obesity, elevated DGAT1 activity contributes to the excess accumulation of triglycerides in adipose tissue and other organs. **PF-04628935**, by inhibiting DGAT1, blocks this final step, leading to a reduction in triglyceride synthesis and storage. This inhibition has been shown to decrease body weight, reduce adiposity, and improve overall metabolic health in preclinical animal models.[2][3] The primary mechanism involves reducing the absorption of dietary fats in the intestine and promoting the utilization of fatty acids as an energy source.[2]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Diet-induced obese mice are resistant to improvements in cardiac function resulting from short-term adropin treatment PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an Orally Bioavailable Benzimidazole Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitor That Suppresses Body Weight Gain in Diet-Induced Obese Dogs and Postprandial Triglycerides in Humans PubMed [pubmed.ncbi.nlm.nih.gov]







To cite this document: BenchChem. [Application Notes and Protocols for PF-04628935
Research in Obesity Animal Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609930#animal-models-for-pf-04628935-research-in-obesity]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com